5-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2-methoxy-N-methylbenzenesulfonamide
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Overview
Description
5-(3,4-Dihydroisoquinolin-2(1H)-ylcarbonyl)-2-methoxy-N-methylbenzenesulfonamide is a complex organic compound that features a dihydroisoquinoline moiety
Preparation Methods
The synthesis of 5-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2-methoxy-N-methylbenzenesulfonamide can be achieved through multi-step organic synthesis. One common route involves the initial formation of the dihydroisoquinoline core, followed by functionalization to introduce the sulfonamide and methoxy groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The dihydroisoquinoline moiety can be oxidized to form isoquinoline derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methoxy and sulfonamide groups can participate in nucleophilic substitution reactions. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines
Scientific Research Applications
5-(3,4-Dihydroisoquinolin-2(1H)-ylcarbonyl)-2-methoxy-N-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound can be used in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The dihydroisoquinoline moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar compounds include other dihydroisoquinoline derivatives, such as:
- 5-chloro-2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-2,3-dihydro-1H-inden-1-one
- 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid These compounds share structural similarities but differ in their functional groups and specific applications. The unique combination of the methoxy and sulfonamide groups in 5-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2-methoxy-N-methylbenzenesulfonamide contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
5-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-2-methoxy-N-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-19-25(22,23)17-11-14(7-8-16(17)24-2)18(21)20-10-9-13-5-3-4-6-15(13)12-20/h3-8,11,19H,9-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJZMSNIKAAARG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=CC(=C1)C(=O)N2CCC3=CC=CC=C3C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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